Aflatoxin G2-13C17 (CAS 1217462-49-1) is a fully stable isotope-labeled reference material designed specifically as an internal standard for the quantification of Aflatoxin G2 via liquid chromatography-tandem mass spectrometry (LC-MS/MS). By replacing all 17 naturally occurring carbon atoms with the 13C isotope, this compound provides a distinct +17 Da mass shift while retaining the exact physicochemical properties of native Aflatoxin G2. In commercial food safety and agricultural testing laboratories, the procurement of fully 13C-labeled standards is critical for implementing Stable Isotope Dilution Assays (SIDA). This standard allows testing facilities to bypass labor-intensive matrix-matched calibrations, directly compensating for both physical extraction losses and severe electrospray ionization (ESI) matrix effects encountered in complex matrices like cereals, nuts, and dairy [1].
Generic substitution with unlabeled Aflatoxin G2 or deuterated (2H) analogs introduces severe analytical vulnerabilities that directly impact laboratory throughput and accreditation. Relying on unlabeled external standards requires the continuous procurement of certified blank matrices to construct matrix-matched calibration curves, a process that is highly susceptible to batch-to-batch matrix variations and fails to correct for sample-specific extraction losses. Furthermore, attempting to substitute with cheaper deuterium-labeled Aflatoxin G2 is analytically flawed; the doubling of the hydrogen mass induces an 'isotope effect' that causes slight retention time shifts in reversed-phase liquid chromatography. This shift means the deuterated standard does not co-elute perfectly with the native analyte, exposing it to different instantaneous matrix suppression zones in the mass spectrometer, while also risking hydrogen-deuterium (H/D) exchange in protic LC solvents [1].
In LC-MS/MS analysis of complex food matrices, co-eluting matrix components severely suppress or enhance analyte ionization. When using standard external calibration with unlabeled Aflatoxin G2, quantitative recoveries fluctuate wildly between 15% and 148% due to uncorrected matrix effects. In contrast, the addition of Aflatoxin G2-13C17 as an internal standard perfectly normalizes these variations, tightening overall analytical recovery to a highly reproducible 94–112% across diverse matrices [1].
| Evidence Dimension | LC-MS/MS Quantitative Recovery |
| Target Compound Data | 94–112% overall recovery |
| Comparator Or Baseline | 15–148% recovery (Unlabeled external calibration) |
| Quantified Difference | 83 percentage point reduction in recovery variance |
| Conditions | ESI-LC-MS/MS of complex food matrices (e.g., wines, beers, cereals) spiked at 12.5–50 ng/mL |
Procuring this 13C-labeled standard eliminates the need for costly matrix-matched calibrations, drastically reducing the labor and consumable costs associated with routine mycotoxin screening.
Deuterated internal standards are prone to hydrogen-deuterium (H/D) exchange in protic LC mobile phases and exhibit physical isotope effects that cause retention time shifts relative to the native analyte. Because Aflatoxin G2-13C17 utilizes carbon-13 incorporated directly into the robust molecular backbone, it exhibits zero retention time shift and perfectly co-elutes with native Aflatoxin G2. This ensures that both the target analyte and the internal standard experience the exact same instantaneous matrix suppression in the MS source, a feat impossible to guarantee with deuterated alternatives [1].
| Evidence Dimension | Retention Time Alignment |
| Target Compound Data | Perfect co-elution with native Aflatoxin G2 (Zero RT shift) |
| Comparator Or Baseline | Observable RT shifts and potential H/D exchange (Deuterated analogs) |
| Quantified Difference | Complete elimination of isotope-induced chromatographic shifts |
| Conditions | Reversed-phase LC-MS/MS using protic mobile phases (water/methanol/acetonitrile) |
Perfect co-elution guarantees accurate quantification, preventing false positives or regulatory compliance failures during ISO 17025 accredited food safety audits.
High-throughput extraction methods like QuEChERS or dilute-and-shoot often result in variable physical losses of mycotoxins prior to MS injection. When laboratories rely on procedural standard calibration without an internal standard, these variable losses directly degrade assay trueness. By spiking Aflatoxin G2-13C17 into the sample prior to extraction, the standard undergoes the exact same physical losses as the native toxin. This SIDA approach normalizes extraction efficiencies, yielding apparent recoveries near 100% regardless of the extraction technique's absolute yield [1].
| Evidence Dimension | Apparent Extraction Recovery |
| Target Compound Data | ~100% normalized apparent recovery |
| Comparator Or Baseline | Variable absolute recovery dependent on matrix and cleanup method (Procedural calibration) |
| Quantified Difference | Normalizes variable physical extraction losses to a stable ~100% baseline |
| Conditions | Multi-toxin QuEChERS or Immunoaffinity column (IAC) cleanup prior to LC-MS/MS |
Enables the procurement and use of faster, cheaper sample preparation consumables without sacrificing the analytical accuracy required for regulatory reporting.
For commercial testing laboratories requiring high-throughput, multi-analyte LC-MS/MS workflows, Aflatoxin G2-13C17 is the mandatory internal standard to achieve regulatory compliance. Its ability to perfectly correct for matrix effects allows labs to run diverse matrices (grains, nuts, spices) on a single solvent-based calibration curve, maximizing instrument uptime and eliminating the need for complex matrix-matched calibrations [1].
In rapid 'dilute-and-shoot' methods where sample cleanup is minimized to save time and consumable costs, matrix suppression is exceptionally high. The use of Aflatoxin G2-13C17 is critical here, as it provides the robust ionization correction necessary to maintain quantitative accuracy without the need for expensive solid-phase extraction (SPE) columns [2].
When quantifying Aflatoxin G2 levels near strict international regulatory limits (e.g., EU maximum permitted levels), the precision of the assay is paramount. Using this fully 13C-labeled standard ensures that quantitative results are legally defensible and immune to the retention time shifts or H/D exchange vulnerabilities associated with cheaper deuterated standards [3].
Acute Toxic;Health Hazard